

An In-depth Technical Guide to Benzenecarbodithioic Acid: Discovery and History

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Compound of Interest

Compound Name: *Benzenecarbodithioic acid*

Cat. No.: *B094261*

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Abstract

Benzenecarbodithioic acid, also known as dithiobenzoic acid, is an organosulfur compound that has garnered interest in various chemical and biomedical fields. Structurally analogous to benzoic acid with its carboxyl oxygen atoms replaced by sulfur, this compound exhibits unique reactivity and acidity. This technical guide provides a comprehensive overview of the discovery and history of **benzenecarbodithioic acid**, with a focus on its synthesis, physicochemical properties, and historical context. Detailed experimental protocols for its principal synthetic routes are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide illustrates key experimental workflows and a proposed mechanism of action through schematic diagrams, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

Benzenecarbodithioic acid ($C_6H_5CS_2H$) is a dithiocarboxylic acid, a class of organosulfur compounds that has been explored for over a century.^[1] It is characterized as a dark red, viscous oil or sticky solid and is significantly more acidic than its oxygen-containing counterpart, benzoic acid.^{[1][2]} Its unique chemical properties, stemming from the dithiocarboxylate moiety, make it a versatile reagent in organic synthesis and a subject of interest in medicinal chemistry.

This document traces the historical development of our understanding of **benzenecarbodithioic acid**, from its initial discovery to the refinement of its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **benzenecarbodithioic acid** is presented in Table 1. Notably, its pKa of approximately 1.92 indicates that it is about 100 times more acidic than benzoic acid.[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties of **Benzenecarbodithioic Acid**

Property	Value	Reference(s)
IUPAC Name	Benzenecarbodithioic acid	[4]
Other Names	Dithiobenzoic acid	[4]
CAS Number	121-68-6	[2] [4]
Molecular Formula	C ₇ H ₆ S ₂	[2] [4]
Molar Mass	154.25 g/mol	[2]
Appearance	Dark red sticky solid or viscous oil	[2] [3]
pKa	~1.92	[2] [3]

Historical Synthetic Methodologies

The synthesis of **benzenecarbodithioic acid** has been approached through several key historical routes. The two most prominent methods are the reaction of a Grignard reagent with carbon disulfide and the sulfidation of benzotrichloride.

Synthesis via Grignard Reagent

One of the earliest and most notable methods for synthesizing dithiobenzoic acid involves the reaction of phenylmagnesium bromide, a Grignard reagent, with carbon disulfide, followed by acidification.[\[2\]](#)[\[3\]](#) This method is analogous to the carbonation of Grignard reagents to form carboxylic acids.[\[3\]](#)

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- Carbon disulfide (CS₂)
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous sodium sulfate
- Standard glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel) under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
- Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
- Reaction with Carbon Disulfide: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of carbon disulfide in anhydrous diethyl ether from the dropping funnel. A dark red precipitate will form.
- After the addition is complete, stir the mixture at room temperature for one hour.
- Acidification and Work-up: Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid until the aqueous layer is acidic.

- Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude **benzenecarbodithioic acid** as a dark red oil.

Synthesis from Benzotrichloride

Another established synthetic route is the sulfidation of benzotrichloride using a source of hydrosulfide, such as potassium hydrosulfide.^{[1][2]}

Materials:

- Benzotrichloride ($\text{C}_6\text{H}_5\text{CCl}_3$)
- Potassium hydroxide (KOH)
- Ethanol
- Hydrogen sulfide (H_2S) gas
- Concentrated Hydrochloric Acid (HCl)
- Standard laboratory glassware (three-necked flask, gas inlet tube, reflux condenser).

Procedure:

- Preparation of Potassium Hydrosulfide: Prepare a solution of potassium hydroxide in ethanol. Saturate this solution with hydrogen sulfide gas to form potassium hydrosulfide (KSH).
- Reaction: In a three-necked flask fitted with a reflux condenser and a dropping funnel, place the ethanolic solution of potassium hydrosulfide.
- Add benzotrichloride dropwise to the stirred solution. The reaction is exothermic and will turn a deep red color.
- After the addition is complete, reflux the mixture for 30 minutes.

- Acidification and Isolation: Cool the reaction mixture and pour it into a beaker containing ice.
- Slowly acidify the mixture with concentrated hydrochloric acid with stirring. A scarlet crystalline precipitate will form.
- Collect the precipitate by vacuum filtration and wash with cold water.
- The crude product can be further purified by recrystallization. A reported conversion rate for a similar method is approximately 81%.[\[3\]](#)[\[5\]](#)

Spectroscopic and Quantitative Data

The characterization of **benzenecarbodithioic acid** relies on various spectroscopic techniques. A summary of available data is presented in Table 2.

Table 2: Spectroscopic and Quantitative Data for **Benzenecarbodithioic Acid**

Data Type	Observation	Reference(s)
FT-IR (cm ⁻¹)		
C=S stretch	1240	[3]
S-H deformation	930	[3]
Benzene ring vibrations	572, 460	[3]
¹ H NMR (ppm)		
Aromatic protons	δ 7.0-9.0 (complex multiplet)	[3]
-SH proton	Broad singlet (solvent and concentration dependent)	[3]
Synthesis Yield		
From Benzotrichloride	~81% (conversion rate)	[3] [5]

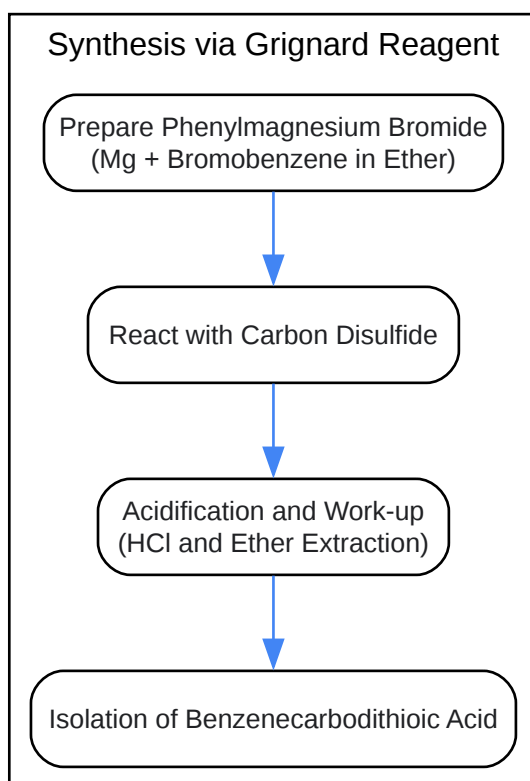
Biological Activity and Mechanism of Action

While specific signaling pathways involving **benzenecarbodithioic acid** are not extensively documented, related dithioacids and their derivatives have shown biological activity, including antibacterial and antiprotozoal effects.[6] The mechanism of action for a related compound, 2,2'-dithiodibenzoic acid, involves the modification of sulfhydryl groups (-SH) in proteins.[1] It is proposed that the disulfide bond can react with these groups, leading to the formation of mixed disulfides, which can alter protein structure and function.[1] A similar mechanism involving the reactive dithiocarboxylate group can be postulated for **benzenecarbodithioic acid**.

Visualizations

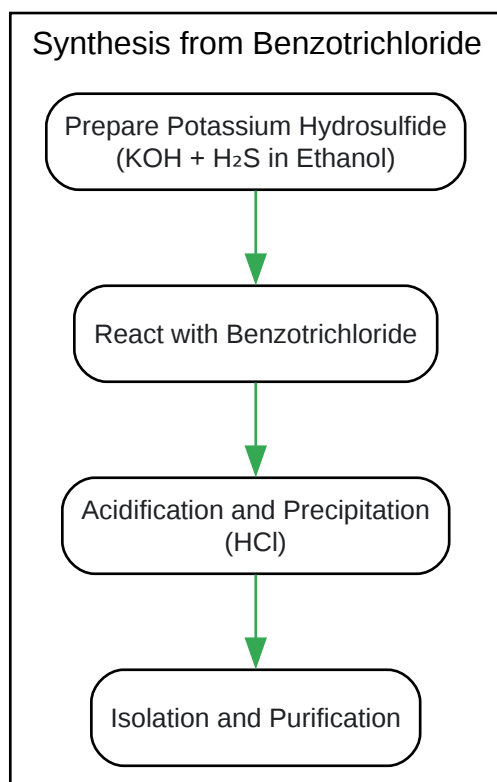
Experimental Workflows

The following diagrams illustrate the experimental workflows for the two primary synthetic methods described.



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Caption: Workflow for the synthesis of **benzenecarbodithioic acid** via a Grignard reagent.

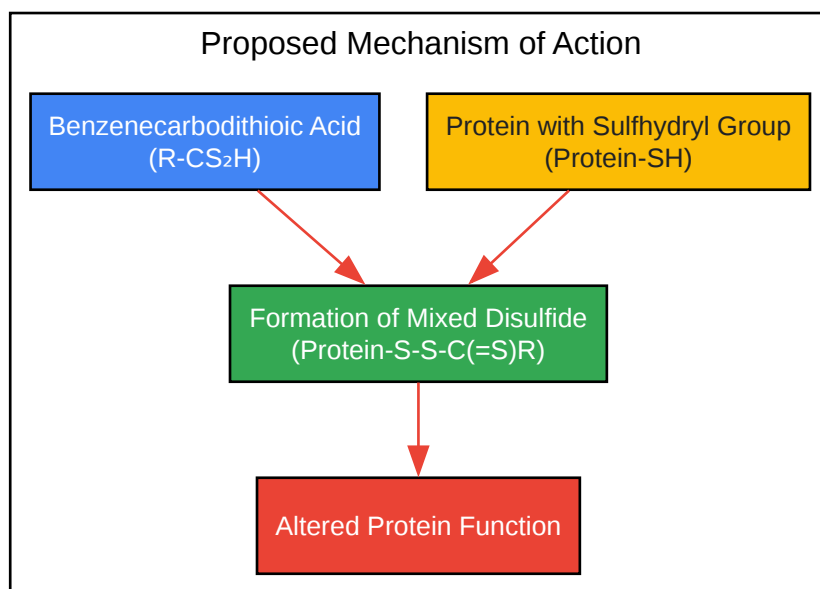


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Caption: Workflow for the synthesis of **benzenecarbodithioic acid** from benzotrichloride.

Proposed Mechanism of Action

The following diagram illustrates a plausible mechanism of action for dithiocarboxylic acids, involving interaction with biological sulfhydryl groups.



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Caption: Proposed interaction of **benzenecarbodithioic acid** with protein sulfhydryl groups.

Conclusion

The discovery and historical development of **benzenecarbodithioic acid** have laid the groundwork for its application in modern chemistry. The synthetic routes via Grignard reagents and from benzotrichloride remain fundamental in accessing this compound. Its distinct acidity and the reactivity of the dithiocarboxylate group continue to make it a molecule of interest for synthetic chemists and drug development professionals. Further research into its biological activities and potential therapeutic applications is warranted.

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